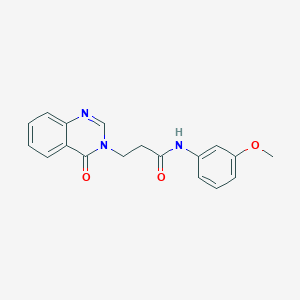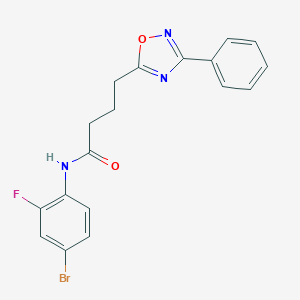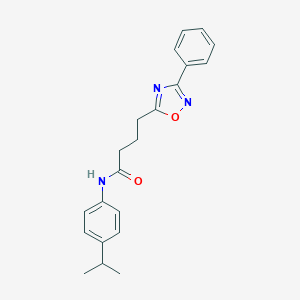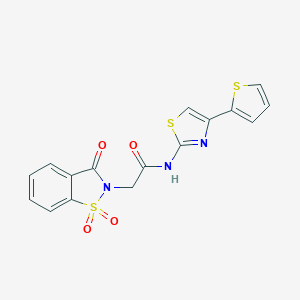
N-(3-methoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide, also known as MPQP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of N-(3-methoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is not fully understood. However, studies have suggested that N-(3-methoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide exerts its therapeutic effects through multiple pathways. In cancer research, N-(3-methoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide induces apoptosis by activating the caspase pathway and inhibits cell proliferation by downregulating the expression of cyclin D1. In inflammation research, N-(3-methoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide inhibits the production of inflammatory cytokines by suppressing the NF-κB pathway. In neurological disorder research, N-(3-methoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide exerts its neuroprotective effects by reducing oxidative stress and neuroinflammation.
Biochemical and Physiological Effects:
N-(3-methoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has been shown to have various biochemical and physiological effects. In cancer research, N-(3-methoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In inflammation research, N-(3-methoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide inhibits the production of inflammatory cytokines by suppressing the NF-κB pathway. In neurological disorder research, N-(3-methoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide protects neurons from oxidative stress and reduces neuroinflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3-methoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide in lab experiments is its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Another advantage is its relatively low toxicity compared to other anti-cancer agents. However, one limitation of using N-(3-methoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on N-(3-methoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Another direction is to explore its mechanism of action in more detail. Additionally, future research could focus on improving the solubility of N-(3-methoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide in water to make it more suitable for in vivo studies.
Synthesemethoden
N-(3-methoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide can be synthesized through a multi-step reaction process. The first step involves the reaction of 2-aminobenzonitrile with ethyl acetoacetate to produce 2-ethyl-4-oxo-3,4-dihydroquinazoline-3-carbonitrile. This intermediate is then reacted with 3-methoxybenzaldehyde to produce N-(3-methoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide.
Wissenschaftliche Forschungsanwendungen
N-(3-methoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, N-(3-methoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has shown promising results as a potential anti-cancer agent. Studies have shown that N-(3-methoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, N-(3-methoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. In neurological disorder research, N-(3-methoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has been studied for its potential neuroprotective effects. Studies have shown that N-(3-methoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide can protect neurons from oxidative stress and reduce neuroinflammation.
Eigenschaften
Molekularformel |
C18H17N3O3 |
|---|---|
Molekulargewicht |
323.3 g/mol |
IUPAC-Name |
N-(3-methoxyphenyl)-3-(4-oxoquinazolin-3-yl)propanamide |
InChI |
InChI=1S/C18H17N3O3/c1-24-14-6-4-5-13(11-14)20-17(22)9-10-21-12-19-16-8-3-2-7-15(16)18(21)23/h2-8,11-12H,9-10H2,1H3,(H,20,22) |
InChI-Schlüssel |
HMXYTNFXDOGSSG-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)NC(=O)CCN2C=NC3=CC=CC=C3C2=O |
Kanonische SMILES |
COC1=CC=CC(=C1)NC(=O)CCN2C=NC3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl 4-{[4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanoyl]amino}benzoate](/img/structure/B277189.png)



![N-(1,3-benzodioxol-5-yl)-2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B277194.png)
![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B277195.png)
![N-(5-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide](/img/structure/B277197.png)
![N-[5-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B277199.png)
![2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B277210.png)

![ethyl 2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B277215.png)
![ethyl 4-methyl-2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-5-(phenylcarbamoyl)thiophene-3-carboxylate](/img/structure/B277216.png)